Hydrazine Carbonate

Volatility Occupational Safety Hydrazine Handling

Hydrazine carbonate (N₂H₄·H₂CO₃, CAS 112077-84-6) is an inorganic hydrazine salt supplied predominantly as a ~70 wt% aqueous solution (ca. 7.3 mol/L) with a specific gravity of 1.32 at 20°C.

Molecular Formula CH6N2O3
Molecular Weight 94.07 g/mol
CAS No. 112077-84-6
Cat. No. B039067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine Carbonate
CAS112077-84-6
Molecular FormulaCH6N2O3
Molecular Weight94.07 g/mol
Structural Identifiers
SMILESC(=O)(O)[O-].[NH3+]N
InChIInChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2
InChIKeyPTYMQUSHTAONGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine Carbonate (CAS 112077-84-6): Core Properties and Procurement Profile


Hydrazine carbonate (N₂H₄·H₂CO₃, CAS 112077-84-6) is an inorganic hydrazine salt supplied predominantly as a ~70 wt% aqueous solution (ca. 7.3 mol/L) with a specific gravity of 1.32 at 20°C . It functions as a non-volatile, water-soluble source of the strong reducing agent hydrazine, finding specialized use in nuclear fuel reprocessing solvent cleanup, uranium/plutonium back-extraction, and as a salt-free alkaline wash reagent [1][2]. The compound exhibits negligible vapor pressure (0.0 mmHg at 25°C), distinguishing it sharply from the volatile free base hydrazine and its hydrate, and decomposes thermally into gaseous products (N₂, CO₂, NH₃) that leave no solid residue .

Why Hydrazine Carbonate Cannot Be Simply Replaced by Hydrazine Hydrate or Sodium Carbonate


Generic substitution among hydrazine sources or alkaline wash reagents is precluded by critical differences in volatility, waste profile, and metal-ion removal performance. Hydrazine hydrate (N₂H₄·H₂O), the most common laboratory and industrial form, exhibits a vapor pressure of ~5 mmHg at 25°C and a boiling point of ~118°C, creating significant inhalation exposure risks and requiring stringent engineering controls . In contrast, hydrazine carbonate is effectively non-volatile (vapor pressure 0.0 mmHg at 25°C) . For nuclear solvent cleanup, sodium carbonate (Na₂CO₃) has been the historical workhorse, but it generates large volumes of secondary sodium salt waste requiring disposal; hydrazine carbonate uniquely decomposes post-use into gaseous products (N₂, CO₂, NH₃), achieving a salt-free process that eliminates secondary solid waste [1][2]. These orthogonal differentiators in both safety and waste management mean that selecting a 'cheaper' or 'more common' analog directly compromises process sustainability or worker protection.

Hydrazine Carbonate: Quantitative Differentiation Evidence Against Closest Analogs


Near-Zero Vapor Pressure Versus Hydrazine Hydrate: A 5 mmHg Inhalation Hazard Differential

Hydrazine hydrate, the most widely used liquid hydrazine reagent, exerts a vapor pressure of ~5 mmHg at 25°C (boiling point ~118°C), posing a significant inhalation hazard due to its carcinogenic and genotoxic properties . Hydrazine carbonate, in its aqueous solution form, registers a computed vapor pressure of 0.0 mmHg at 25°C and a boiling point of 449.1°C, effectively eliminating the vapor exposure pathway under ambient handling conditions . This difference is crucial for procurement decisions in facilities without high-containment vapor management systems.

Volatility Occupational Safety Hydrazine Handling

Salt-Free Decomposition for Nuclear Solvent Cleanup: Eliminating Secondary Solid Waste vs. Sodium Carbonate

A direct comparative study between hydrazine carbonate and sodium carbonate for primary cleanup of degraded PUREX solvent demonstrated that 1.5 M hydrazine carbonate was superior in removing retained metal ions [1]. Critically, after use, hydrazine carbonate can be decomposed into N₂, CO₂, and NH₃ gases, rendering the process salt-free. In contrast, sodium carbonate washes generate secondary sodium salt waste that must be solidified and stored as radioactive material [2][3]. This capability makes it the preferred reagent in advanced reprocessing flowsheets.

Nuclear Fuel Reprocessing Salt-Free Wash Waste Minimization

Quantitative Metal Ion Removal from PUREX Solvent: 94-98% Efficiency with 5% Hydrazine Carbonate

In a systematic study investigating the use of hydrazine carbonate as a salt-free wash reagent for contaminated PUREX solvent (30% TBP-dodecane containing 0.02 M HDBP), three successive washes with a 5% hydrazine carbonate solution at 25°C achieved removal percentages of 96% for Ce(IV), 98% for U(VI), and 94% for Zr(IV) [1]. The residual metal ion concentrations in the organic phase after washing were merely 35, 28, and 78 mg/L, respectively. This quantitative performance data enables direct comparison against vendor-supplied sodium carbonate wash protocols.

PUREX Process Decontamination Metal Ion Washing

Uranium and Plutonium Back-Extraction: >99% Recovery from Organophosphoric Acids

In countercurrent solvent extraction experiments using 30% TRPO/OK loaded with U, Pu, and Np from simulated high-level liquid waste, a 100 g/L hydrazine carbonate solution achieved re-extraction rates exceeding 99% for both uranium and plutonium in a 3-stage process [1]. The process was notably free of precipitation or interfacial crud formation. Subsequently, the hydrazine in the aqueous phase could be completely decomposed by adding HNO₃ and heating, yielding a salt-free product stream. This contrasts with alternative back-extractants like sodium carbonate or ammonium carbonate, which leave non-volatile cations in solution.

Back-Extraction Uranium Recovery TRPO Process

Optimal Procurement Scenarios for Hydrazine Carbonate Based on Evidence


Nuclear Fuel Reprocessing: Primary Solvent Cleanup in PUREX Process

For facilities operating the PUREX process, hydrazine carbonate at 1.5 M concentration has been demonstrated to be optimal and superior to sodium carbonate for primary cleanup of degraded solvent, removing retained metal ions while enabling a salt-free waste stream [1]. Its ability to decompose into gases post-use eliminates secondary waste solidification costs, making it the reagent of choice when long-term waste storage burden is a critical concern.

Actinide Back-Extraction in Advanced Partitioning Flowsheets

When designing U/TRU co-recovery processes using organophosphoric extractants (HDEHP, DIDPA, TRPO), hydrazine carbonate at 100 g/L enables >99% recovery of uranium and plutonium in a countercurrent mode without interfacial crud formation [2]. The subsequent salt-free decomposition of the reagent simplifies downstream aqueous processing, a feature not available with sodium carbonate-based back-extractants.

Safety-Critical Laboratory Use Requiring Low-Volatility Hydrazine Source

In research laboratories where vented fume hoods with high-bulk air extraction are unavailable, procuring hydrazine carbonate instead of hydrazine hydrate reduces airborne inhalation risk to near-zero levels under ambient conditions due to its measured vapor pressure of 0.0 mmHg at 25°C . This safety advantage is decisive for small-scale synthetic chemistry groups routinely using hydrazine as a reducing agent.

Decontamination of Metal-Contaminated Organic Solvents in Radiochemical Laboratories

For radiochemistry labs generating waste organic solvents contaminated with Ce, U, or Zr, a 5% hydrazine carbonate solution applied in three consecutive washes achieves >94% metal ion removal at ambient temperature [3]. This protocol offers a rapid, room-temperature, salt-free alternative to traditional alkaline scrubbing methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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